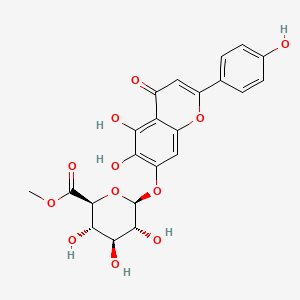

Scutellarin methylester

Description

Scutellarin methylester is a natural product found in Scoparia dulcis with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutellarin: A Multi-Target Neuroprotective Agent for Neuronal Injury and Degeneration

An In-Depth Technical Guide

Executive Summary

Scutellarin, a flavonoid glucuronide derived from the traditional herbal medicine Erigeron breviscapus, has emerged as a potent neuroprotective agent with significant therapeutic potential for a spectrum of neurological disorders, particularly those involving ischemic injury and neuroinflammation.[1][2][3] This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms underpinning Scutellarin's action in neuronal cells. Unlike single-target agents, Scutellarin exerts its effects through a coordinated modulation of multiple, interconnected signaling pathways. This document elucidates its core mechanisms—anti-inflammation, anti-apoptosis, and antioxidant defense—and provides the experimental frameworks required to validate these actions. The primary focus is on Scutellarin's ability to inhibit microglia-mediated neuroinflammation, activate pro-survival signaling cascades like PI3K/Akt, and augment the endogenous antioxidant capacity of neuronal tissue.[4][5][6]

Chapter 1: Introduction to Scutellarin and its Therapeutic Rationale

Scutellarin is the major active component of Erigeron breviscapus, a herb long used in traditional medicine for the treatment of cerebrovascular diseases.[1][7] Its broad pharmacological effects, including vasodilation, anti-inflammatory, antioxidant, and anti-apoptotic properties, make it a compelling candidate for addressing the complex pathology of neuronal injury, such as that seen in ischemic stroke.[2][8]

Neuronal cell death following an ischemic event is not a monolithic process. It involves a cascade of deleterious events including excitotoxicity, oxidative stress, inflammation, and apoptosis.[5][9] The initial ischemic insult triggers the activation of microglia, the resident immune cells of the central nervous system (CNS).[5] While initially a protective response, over-activation of microglia leads to the release of a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), nitric oxide (NO), and reactive oxygen species (ROS), creating a neurotoxic environment that exacerbates neuronal damage.[1][7] This inflammatory storm, coupled with intrinsic apoptotic pathways activated by cellular stress, culminates in significant neuronal loss and functional deficit.

Scutellarin's therapeutic promise lies in its ability to intervene at multiple points within this pathological cascade. It doesn't just protect the neuron directly but also modulates the behavior of surrounding glial cells, creating a more favorable microenvironment for survival and repair.

Chapter 2: Core Neuroprotective Mechanisms of Action

Scutellarin's neuroprotective efficacy is rooted in its pleiotropic engagement with key intracellular signaling pathways that govern inflammation, cell survival, and oxidative stress.

Anti-Inflammatory Action: Inhibition of Microglial Activation

A primary mechanism of Scutellarin is the potent suppression of neuroinflammation by targeting activated microglia.[1][10] In response to stimuli like lipopolysaccharide (LPS) or ischemic injury, Scutellarin has been shown to:

-

Inhibit NF-κB Signaling: Scutellarin prevents the nuclear translocation and DNA binding of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1][5][7] This blockade halts the transcription of numerous pro-inflammatory genes.[11]

-

Modulate MAPK Pathways: It selectively represses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), which are critical for the production of inflammatory mediators.[1][7][12] Interestingly, some studies show it may enhance the ERK1/2 pathway, which can be associated with pro-survival signals.[5][12]

-

Reduce Pro-inflammatory Mediators: As a result of these upstream actions, Scutellarin significantly decreases the production and expression of TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and ROS from activated microglia.[1][7][12] Conditioned media from microglia pre-treated with Scutellarin shows significantly reduced neurotoxicity.[1][7]

Caption: Scutellarin's anti-inflammatory mechanism in microglia.

Anti-Apoptotic Pathway Modulation: Activation of PI3K/Akt Signaling

Beyond curbing inflammation, Scutellarin actively promotes neuronal survival by stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade for cell survival and proliferation.[5][9][13]

-

Activation of PI3K/Akt: Scutellarin treatment leads to increased phosphorylation of both PI3K and its downstream target, Akt, in neuronal cells subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[9][13]

-

Regulation of Bcl-2 Family Proteins: Activated Akt influences the balance of pro- and anti-apoptotic proteins. Scutellarin significantly upregulates the expression of the anti-apoptotic protein Bcl-2 while concurrently downregulating the expression of the pro-apoptotic protein Bax.[5][9][13]

-

Inhibition of Caspase-3: The shift in the Bax/Bcl-2 ratio prevents the activation of executioner caspases. Scutellarin markedly reduces the levels of cleaved (activated) caspase-3, a key enzyme in the apoptotic cascade, thereby preventing cell death.[5][9][14]

The neuroprotective effect of Scutellarin is significantly diminished when the PI3K/Akt pathway is blocked by inhibitors like LY294002, confirming the critical role of this pathway.[9][13]

Caption: Scutellarin's pro-survival PI3K/Akt signaling pathway.

Augmentation of Antioxidant Defense

Oxidative stress is a major contributor to neuronal damage in cerebral ischemia.[4] Scutellarin enhances the brain's endogenous antioxidant capacity. In vivo studies show that Scutellarin treatment significantly increases the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and boosts levels of the crucial non-enzymatic antioxidant glutathione (GSH) in ischemic brain tissue.[4] By scavenging free radicals and reducing lipid peroxidation, Scutellarin protects neurons from oxidative damage.[4][15]

Modulation of Glial Crosstalk and Neurotransmitter Systems

Scutellarin's influence extends to the complex interplay between different cell types in the brain. While it suppresses the neurotoxic activation of microglia, it appears to promote astrogliosis, a process where astrocytes become reactive.[16][17][18] This effect on astrocytes is mediated by microglia and may be linked to tissue repair and remodeling, as reactive astrocytes can release neurotrophic factors.[10]

Furthermore, recent proteomic and metabolomic studies have revealed that Scutellarin can rapidly regulate neurotransmitter activities, particularly by inhibiting the excitotoxic glutamatergic signaling pathway during acute cerebral ischemia.[14] It redresses aberrant levels of glutamate receptors (like GRIN1, GRIN2B) and associated proteins (like PSD95, nNOS), thereby mitigating excitotoxicity, a primary driver of neuronal death in the early stages of stroke.[14]

Chapter 3: Experimental Validation & Methodologies

The neuroprotective mechanisms of Scutellarin can be rigorously validated using a combination of established in vitro and in vivo models. The following protocols provide a framework for investigating its action.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is the standard in vitro method for simulating ischemic conditions in cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons).[9][19]

Workflow Diagram:

Sources

- 1. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellarin Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice | MDPI [mdpi.com]

- 4. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ameliorative effect of scutellarin on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scutellarin Attenuates Microglia-Mediated Neuroinflammation and Promotes Astrogliosis in Cerebral Ischemia - A Therapeutic Consideration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 12. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [Influence of scutellarin on oxidative stress and neuronal apoptosis of rats with dementia] [pubmed.ncbi.nlm.nih.gov]

- 16. Scutellarin promotes microglia-mediated astrogliosis coupled with improved behavioral function in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scutellarin regulates microglia-mediated TNC1 astrocytic reaction and astrogliosis in cerebral ischemia in the adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scutellarin regulates microglia-mediated TNC1 astrocytic reaction and astrogliosis in cerebral ischemia in the adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Scutellarin Methylester: Botanical Sources, Semisynthesis, and Extraction Protocols

This guide provides an in-depth technical analysis of Scutellarin Methylester, focusing on its botanical origins, extraction methodologies, and semisynthetic production.

Technical Whitepaper for Drug Development & Phytochemical Research

Executive Summary

This compound (Methyl scutellarin; CAS: 119262-68-9) is the methyl ester derivative of Scutellarin (4',5,6-trihydroxyflavone-7-O-glucuronide), a bioactive flavonoid glucuronide.[1] While Scutellarin is the primary active pharmaceutical ingredient (API) found in Erigeron breviscapus, the methyl ester form is gaining attention in drug development due to its altered physicochemical properties, specifically enhanced lipophilicity and membrane permeability compared to the parent acid.

This guide distinguishes between the natural extraction of the compound from minor botanical sources and the industrial semisynthesis from Scutellarin, which remains the standard for high-purity acquisition.

Key Distinction:

-

Scutellarin: The parent glucuronide acid (Natural abundance: High in E. breviscapus).[2]

-

This compound: The esterified derivative (Natural abundance: Trace/Low; Synthetic yield: High).

Botanical Sources

Primary Industrial Source (Precursor)

Plant: Erigeron breviscapus (Vant.)[2] Hand.-Mazz. (Fam. Asteraceae)

-

Common Name: Dengzhanxixin (Chinese Lamp Herb).

-

Role: This plant is the commercially viable source of Scutellarin , the starting material for the semisynthesis of the methyl ester. The dried whole plant contains 0.5% – 3.0% Scutellarin by weight.

Direct Natural Sources (Minor)

While rare, this compound has been identified as a natural constituent in specific ethnomedicinal plants. Plant: Scoparia dulcis L. (Fam. Plantaginaceae)

-

Common Name: Sweet Broomweed.

-

Occurrence: Identified as a natural product in the aerial parts.[3] Extraction yields are generally low compared to semisynthesis, making this route suitable for phytochemical profiling rather than mass production.

Plant: Lantana camara L. (Fam.[4] Verbenaceae)[5]

-

Occurrence: Trace amounts of methylated flavones, including 6-O-methyl analogs and scutellarin esters, have been isolated from leaf extracts.

Chemo-Industrial Processing Protocols

The most reliable method for obtaining this compound is a two-phase process: Extraction of the parent compound followed by Chemical Esterification .

Phase 1: Extraction of Scutellarin (Precursor)

Objective: Isolate high-purity Scutellarin (>85%) from Erigeron breviscapus.

Protocol:

-

Maceration: Pulverize dried E. breviscapus herbs (1 kg).

-

Solvent Extraction: Reflux with 70% Ethanol (10 L) for 2 hours. Repeat twice.

-

Concentration: Evaporate ethanol under reduced pressure to obtain an aqueous residue.

-

Acid Precipitation: Adjust the pH of the aqueous residue to 1.5–2.0 using 2M HCl. Scutellarin is a glucuronide acid and precipitates at low pH.

-

Filtration & Washing: Collect the yellow precipitate by filtration. Wash with acidic water (pH 2) to remove water-soluble impurities.

-

Recrystallization: Dissolve the crude precipitate in dilute NaOH (pH 8), filter, and re-precipitate with HCl. Finally, recrystallize from 50% ethanol to achieve >90% purity.

Phase 2: Semisynthesis of this compound

Objective: Convert Scutellarin to this compound via selective esterification of the glucuronic acid moiety.

Chemical Mechanism:

The reaction utilizes Thionyl Chloride (

Step-by-Step Protocol:

-

Preparation: Suspend Scutellarin (4.62 g, 10 mmol) in anhydrous Methanol (100 mL).

-

Activation: Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add Thionyl Chloride (

, 1.1 mL, 15 mmol) dropwise over 20 minutes. Caution: Exothermic reaction; gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC (disappearance of the Scutellarin peak).

-

Quenching: Evaporate the solvent under vacuum to remove excess MeOH and HCl.

-

Purification: Dissolve the residue in a minimal amount of Ethanol and crystallize, or purify via silica gel column chromatography (Eluent: Chloroform/Methanol 9:1).

-

Yield: Typically 90–98%.

Phase 3: Direct Extraction from Scoparia dulcis (Reference Only)

Protocol:

-

Extraction: Extract air-dried aerial parts with Methanol at room temperature for 48 hours.

-

Partition: Concentrate extract and partition between Water and Ethyl Acetate.

-

Isolation: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography.

-

Elution: Gradient elution with

(increasing polarity). This compound typically elutes in the 90:10 to 85:15 polarity range.

Visualization of Workflows

Diagram 1: Industrial Production Workflow

This workflow illustrates the standard route from raw plant material to the final methyl ester drug substance.

Caption: Figure 1.[3] Step-by-step workflow for the industrial isolation of Scutellarin and its conversion to this compound.

Diagram 2: Chemical Transformation Logic

This diagram highlights the structural modification occurring during the synthesis.

Caption: Figure 2. Reaction logic for the selective methylation of the glucuronic acid carboxyl group.

Quality Control & Characterization

To validate the identity of this compound, the following analytical parameters should be verified.

| Parameter | Specification | Method |

| Appearance | Light yellow crystalline powder | Visual Inspection |

| Melting Point | 205°C – 208°C (Decomposes) | Capillary Method |

| Solubility | Soluble in DMSO, Methanol; Low in Water | Solubility Test |

| HPLC Purity | C18 Column, MeOH/Water (0.1% H3PO4) | |

| Mass Spectrometry | ESI-MS (Positive Mode) | |

| Key NMR Signal |

Causality in Analysis:

-

NMR Shift: The appearance of a singlet at 3.6–3.7 ppm in the proton NMR spectrum is the definitive confirmation of the methyl ester formation, distinct from the parent Scutellarin which lacks this signal.

-

Solubility Change: The esterification caps the ionizable carboxylic acid, significantly reducing aqueous solubility at neutral pH but increasing permeability in lipid bilayers.

References

-

Wang, H., et al. (2014). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues. ResearchGate . Link

-

PubChem. (2025).[1] this compound (Compound CID 14162695).[1] National Institutes of Health (NIH) . Link

-

Jiang, J., et al. (2013).[2] Synthesis and physiochemical property evaluation of carbamate derivatives of scutellarin methyl ester. Chinese Chemical Letters . Link

-

Xia, H., et al. (2007). Isolation and identification of ten metabolites of breviscapine in rat urine. Biological & Pharmaceutical Bulletin . Link

-

MedChemExpress. (2024). Scutellarin methyl ester Product Datasheet. MedChemExpress . Link

Sources

- 1. This compound | C22H20O12 | CID 14162695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of Amino Acids in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101486744B - Polyethylene glycol-modified scutellarin compound and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antioxidant Capacity and Free Radical Scavenging of Scutellarin Methylester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is a key pathological driver in numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids have emerged as a promising class of therapeutic agents due to their potent antioxidant properties. Scutellarin, a flavonoid glucuronide, has demonstrated significant free radical scavenging and cytoprotective effects. However, its clinical utility is often hampered by low bioavailability. Scutellarin methylester, a synthetic derivative, represents a strategic modification designed to enhance its pharmacokinetic profile. This guide provides a comprehensive technical overview of the antioxidant capacity of the scutellarin scaffold, serving as a foundational framework for understanding and evaluating its methylester derivative. We will delve into the core chemical mechanisms, present validated experimental protocols for assessment, and explore the activation of endogenous antioxidant pathways, providing drug development professionals with the critical insights needed to harness its therapeutic potential.

Introduction: From Scutellarin to a Bioavailable Derivative

Scutellarin is a major active flavonoid extracted from medicinal plants like Erigeron breviscapus. It exhibits a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective actions, many of which are attributed to its potent antioxidant activity.[1] The core of this activity lies in its flavone structure, which is adept at neutralizing harmful free radicals.

Despite its therapeutic promise, scutellarin's clinical application is limited by its poor oral bioavailability and short half-life.[1] To address this, chemical modifications have been explored. This compound (CAS 119262-68-9) is a key derivative where the carboxylic acid group of the glucuronide moiety is converted into a methyl ester.[2][3] This modification is hypothesized to increase its lipophilicity, potentially enhancing membrane permeability and improving its overall pharmacokinetic profile, making it a more viable drug candidate.[2]

Due to the limited volume of direct research on this compound, this guide will extensively detail the well-documented antioxidant mechanisms and experimental data of its parent compound, scutellarin, and its primary active metabolite, scutellarein. This body of knowledge provides the scientific basis for predicting and evaluating the antioxidant efficacy of the methylester derivative.

Structure-Activity Relationship: The Chemical Basis of Antioxidant Power

The antioxidant capacity of scutellarin and its derivatives is intrinsically linked to their molecular structure. The key components are the phenolic hydroxyl (-OH) groups attached to the flavone backbone. These groups can donate a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction.

This compound retains the crucial 4', 5, and 6-hydroxyl groups of the parent molecule. These phenolic groups are the primary sites for free radical scavenging. The esterification occurs on the glucuronide tail, a modification that is not expected to directly interfere with the radical-quenching ability of the core flavone structure but is anticipated to improve cellular uptake. In vivo, scutellarin is readily hydrolyzed to its aglycone, scutellarein, which is then absorbed and metabolized.[4] Studies have shown that scutellarein possesses even stronger antioxidant activity than scutellarin itself.[5]

Mechanisms of Antioxidant Action

The protective effects of the scutellarin scaffold against oxidative stress are twofold: direct neutralization of existing radicals and upregulation of the cell's own antioxidant defense systems.

Direct Free Radical Scavenging

Scutellarin and scutellarein directly scavenge a wide range of ROS, including the superoxide anion and hydroxyl radical. This is primarily achieved through two chemical mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (ArOH) donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable flavonoid radical (ArO•) that does not propagate the oxidative chain reaction.

-

ArOH + R• → ArO• + RH

-

-

Single Electron Transfer (SET): The flavonoid can donate an electron to a free radical, forming a flavonoid radical cation and an anion. This is often followed by proton transfer.

Theoretical studies on scutellarein have shown that it has a scavenging power against the hydroperoxyl radical that is comparable to Trolox, a potent synthetic antioxidant commonly used as a reference standard.[6]

Upregulation of Endogenous Antioxidant Defenses: The Nrf2 Pathway

Beyond direct scavenging, a more profound and lasting antioxidant effect is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a master transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. When cells are exposed to oxidative stress or activators like scutellarin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1] This leads to the increased synthesis of protective enzymes such as:

-

Heme Oxygenase-1 (HO-1)

-

Glutathione Peroxidase 4 (GPX4)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

Scutellarin has been shown to significantly increase the nuclear levels of Nrf2 and the expression of its target genes, thereby bolstering the cell's intrinsic ability to combat oxidative stress.[1][9]

In Vitro Methodologies for Efficacy Assessment

To quantify the antioxidant capacity of this compound, a series of validated in vitro assays should be employed. These assays provide a reliable, step-wise approach to characterizing the compound's activity, from basic chemical reactivity to cellular protection.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for assessing direct radical scavenging.[10]

-

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, the radical is neutralized, and the solution's color fades to a pale yellow. The degree of discoloration is directly proportional to the scavenging capacity of the compound.[11]

-

Causality & Rationale: This assay is a rapid, simple, and sensitive method to screen for the direct radical scavenging ability of a compound. It provides a primary validation of the HAT/SET mechanism. The stability of the DPPH radical makes the assay highly reproducible.[12]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

-

Prepare a working solution of DPPH (e.g., 80 µmol/L) in methanol. The solution should be freshly prepared and kept in the dark.[5]

-

-

Assay Procedure (96-well plate format):

-

Create a serial dilution of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the microplate.

-

Add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH working solution to all wells.[5]

-

Prepare a blank control (methanol only) and a negative control (methanol + DPPH solution).

-

-

Incubation & Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Compound | Reported DPPH IC₅₀ (µM) | Reference |

| Scutellarein | ~20-30 µM (estimated) | [5] |

| Scutellarin | Weaker than Scutellarein | [5] |

| Ascorbic Acid (Control) | ~25-45 µM | [10] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another widely used method that complements the DPPH assay.

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.

-

Causality & Rationale: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. Its longer wavelength for measurement reduces interference from colored compounds, which can be an issue in the DPPH assay.[6]

Cellular Assays: Validating Cytoprotective Efficacy

While chemical assays are crucial for initial screening, cell-based models are essential to validate whether a compound can protect cells from oxidative damage, a more biologically relevant endpoint.

H₂O₂-Induced Oxidative Stress Model

Hydrogen peroxide (H₂O₂) is a common ROS used to induce oxidative stress in cultured cells. The ability of this compound to mitigate H₂O₂-induced damage provides strong evidence of its cytoprotective potential.[13]

Protocol Outline: Cytoprotection Assay

-

Cell Culture: Plate a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or neuronal PC12 cells) in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control group.

-

Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (excluding the untreated control group) and incubate for 4-24 hours.

-

Endpoint Analysis:

-

Cell Viability: Use the MTT assay to quantify metabolically active cells. A reduction in H₂O₂-induced cell death indicates a protective effect.

-

Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF. A decrease in fluorescence in treated cells indicates reduced intracellular ROS.

-

Lipid Peroxidation: Measure the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay. Lower MDA levels signify protection against membrane damage.

-

Endogenous Enzyme Activity: Prepare cell lysates and measure the activity of key antioxidant enzymes like SOD and GPx using commercially available assay kits. An increase or restoration of enzyme activity demonstrates an enhancement of cellular defenses.

-

Conclusion and Future Directions for Drug Development

The existing body of scientific literature provides compelling evidence for the potent antioxidant and free radical scavenging properties of the scutellarin chemical scaffold. Through direct radical neutralization and, more significantly, the activation of the Nrf2 signaling pathway, scutellarin and its metabolite scutellarein can effectively protect cells from oxidative damage.

This compound , by retaining the essential pharmacophore (the flavone backbone with its phenolic hydroxyls) while modifying the glucuronide moiety to potentially enhance bioavailability, stands as a promising candidate for drug development. It is strongly hypothesized that it will exhibit a comparable, if not superior, therapeutic window compared to its parent compound in vivo.

For researchers and drug development professionals, the path forward is clear. It is imperative to conduct direct, comparative studies to:

-

Quantify the in vitro antioxidant capacity of this compound using the standardized DPPH and ABTS assays.

-

Validate its cytoprotective effects in relevant cell-based models of oxidative stress.

-

Confirm its mechanism of action , specifically its ability to activate the Nrf2 pathway and upregulate downstream antioxidant enzymes.

-

Perform pharmacokinetic studies to verify the central hypothesis that methyl esterification leads to improved bioavailability over the parent scutellarin.

By systematically applying the technical protocols and mechanistic understanding outlined in this guide, the scientific community can rigorously evaluate this compound and unlock its full potential as a therapeutic agent for a host of diseases underpinned by oxidative stress.

References

-

Scutellarin mitigates high glucose-induced pyroptosis in diabetic atherosclerosis: Role of Nrf2-FBXL2-mediated NLRP3 degradation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Scutellarin inhibits ferroptosis by promoting cellular antioxidant capacity through regulating Nrf2 signaling. (2025). PubMed. Retrieved from [Link]

-

Zhou, Y., Gu, C., Zhu, Y., Zhu, Y., Chen, Y., Shi, L., Yang, Y., Lu, X., & Pang, H. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Frontiers in Pharmacology. Retrieved from [Link]

-

Gao, Z., Huang, K., Yang, X., & Xu, H. (2008). Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease. Molecules. Retrieved from [Link]

-

Prejanò, M., & Russo, N. (2022). Primary and secondary antioxidant properties of scutellarin and scutellarein in water and lipid-like environments: A theoretical investigation. Diva-portal.org. Retrieved from [Link]

-

Chemical structures of scutellarin (1), scutellarein (2) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2018). Scutellarin Protects Against Vascular Endothelial Dysfunction and Prevents Atherosclerosis via Antioxidation. PubMed. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Scutellarin inhibits ferroptosis by promoting cellular antioxidant capacity through regulating the Nrf2 signaling. (2025). bioRxiv. Retrieved from [Link]

-

Rigo, D. (2025). Guidelines for Evaluating the Antioxidant Activity of Lignin via. Aalto Research Portal. Retrieved from [Link]

-

A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

-

Malino, A. P., et al. (2024). In Vitro Test of Antioxidant Activity of Leilem Leaf Ethanol Extract (Clerodendrum minahassae) Using DPPH and FRAP Methods. Heca Journal of Applied Sciences. Retrieved from [Link]

-

Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. (n.d.). MDPI. Retrieved from [Link]

-

Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. biorlab.com [biorlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scutellarin mitigates high glucose-induced pyroptosis in diabetic atherosclerosis: Role of Nrf2-FBXL2-mediated NLRP3 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Scutellarin inhibits ferroptosis by promoting cellular antioxidant capacity through regulating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. heca-analitika.com [heca-analitika.com]

- 11. mdpi.com [mdpi.com]

- 12. research.aalto.fi [research.aalto.fi]

- 13. Scutellarin protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Investigation of Scutellarin Methylester: A Technical Guide for Preclinical Research

This guide provides a comprehensive framework for conducting preliminary in vitro studies on Scutellarin methylester, a derivative of the flavonoid Scutellarin. Drawing upon the extensive research of its parent compound, this document outlines a logical, scientifically rigorous approach to characterizing the biological activities of this promising molecule. It is intended for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this compound.

Introduction: The Rationale for Investigating this compound

Scutellarin, a flavonoid glycoside extracted from plants like Scutellaria barbata, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects in numerous in vitro and in vivo studies.[1][2][3][4] Its therapeutic potential, however, is hampered by poor bioavailability and a short biological half-life.[1][5] The synthesis of this compound (C₂₂H₂₀O₁₂) is a strategic chemical modification aimed at enhancing its pharmacokinetic profile, potentially by increasing its lipophilicity and cell membrane permeability.[6]

This guide proposes a foundational suite of in vitro experiments designed to:

-

Verify if the beneficial biological activities of Scutellarin are retained or enhanced in its methylester form.

-

Elucidate the fundamental mechanisms of action at a cellular level.

-

Generate essential data to support further preclinical and in vivo investigations.

Physicochemical Properties of this compound

A thorough understanding of the test article's properties is fundamental to experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 119262-68-9 | [7] |

| Molecular Formula | C₂₂H₂₀O₁₂ | [7] |

| Molecular Weight | 476.4 g/mol | [7] |

| Purity | >98% (via HPLC) | [7] |

| Botanical Source | Derivative of Scutellarin from Erigerontis herba | [7] |

Foundational In Vitro Assays for Biological Characterization

The following sections detail the experimental workflows for assessing the core biological activities of this compound, drawing parallels with the known effects of Scutellarin.

Assessment of Cytotoxicity and Cell Viability

Causality Behind Experimental Choice: Before evaluating the therapeutic efficacy of this compound, it is crucial to determine its intrinsic cytotoxicity across a range of concentrations. This establishes a therapeutic window and ensures that subsequent observations are not merely artifacts of cell death. Assays like MTT and XTT are standard, reliable methods that measure metabolic activity as an indicator of cell viability.[8][9][10][11]

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for MTT/XTT Cell Viability Assays.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a chosen cell line (e.g., HeLa, HepG2, or a disease-relevant line) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired period (24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Evaluation of Anti-Inflammatory Activity

Causality Behind Experimental Choice: Scutellarin is a well-documented anti-inflammatory agent that often acts by inhibiting the NF-κB and MAPK signaling pathways.[1][5] A logical first step is to determine if this compound can suppress the production of key inflammatory mediators, such as nitric oxide (NO), in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard and robust model for this purpose.

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for Assessing Anti-Inflammatory Activity via Nitric Oxide Inhibition.

Detailed Protocol: Nitric Oxide (NO) Assay using Griess Reagent

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution).

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify NO production by comparing to a sodium nitrite standard curve. Evaluate the percentage inhibition of NO production by this compound relative to the LPS-only control.

Investigation of Antioxidant Potential

Causality Behind Experimental Choice: The flavonoid structure of this compound suggests inherent antioxidant properties.[6][12] Oxidative stress is a key pathological factor in many diseases. Therefore, assessing the compound's ability to scavenge free radicals and reduce intracellular reactive oxygen species (ROS) is a critical step. The DCFH-DA assay is a widely used method for measuring intracellular ROS levels.

Detailed Protocol: Intracellular ROS Measurement with DCFH-DA

-

Cell Seeding: Seed a suitable cell line (e.g., PC12 or HaCaT) in a 96-well black, clear-bottom plate.

-

Induction of Oxidative Stress: Pre-treat cells with this compound for 1-2 hours. Then, induce oxidative stress using an agent like H₂O₂ (hydrogen peroxide) or rotenone.

-

Staining: Wash the cells with PBS and then add 10 µM DCFH-DA solution. Incubate for 30 minutes at 37°C.

-

Data Acquisition: Wash the cells again to remove excess probe. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

-

Analysis: Compare the fluorescence intensity of treated cells to the control group (oxidative stress inducer only) to determine the percentage reduction in ROS.

Mechanistic Elucidation: Signaling Pathway Analysis

Based on the extensive literature on Scutellarin, the NF-κB and MAPK pathways are primary targets for its anti-inflammatory and anti-cancer effects.[1][13][14] Western blotting is the gold-standard technique to investigate how this compound modulates these pathways by examining the phosphorylation status of key proteins.

NF-κB Pathway Activation

Scientific Rationale: The NF-κB pathway is a central regulator of inflammation.[15] In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus to initiate transcription of pro-inflammatory genes.[15] We hypothesize that this compound will inhibit this process.

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

MAPK Pathway Modulation

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[16][17] Their dysregulation is implicated in inflammation and cancer. Scutellarin has been shown to modulate these pathways.[1][14] Investigating the phosphorylation of ERK, JNK, and p38 can reveal the impact of this compound on these critical signaling nodes.

Detailed Protocol: Western Blot Analysis

-

Cell Lysis: After treatment (e.g., pre-treatment with this compound followed by LPS stimulation), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts.

Data Synthesis and Interpretation

A successful preliminary investigation will yield a cohesive dataset. For instance, a dose-dependent decrease in NO production should correlate with a reduction in the phosphorylation of p65 and p38 at similar concentrations. A potent anti-proliferative effect on a cancer cell line might be explained by the induction of apoptosis-related markers and modulation of survival pathways like MAPK.

By following this structured, mechanistically-driven approach, researchers can efficiently generate a robust preliminary data package for this compound, laying a solid foundation for its continued development as a potential therapeutic agent.

References

- Scutellarin suppresses ovarian cancer progression by targeting METTL5. PubMed Central.

- Scutellarin Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons. MDPI.

- Scutellarin exerts anticancer activities. A, Effect of scutellarin on... ResearchGate.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. National Institutes of Health.

- This compound | 119262-68-9 | FS74250. Biosynth.

- Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. PMC.

- Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo. PMC - NIH.

- Current advances on the therapeutic potential of scutellarin: an updated review. PMC.

- Effects of scutellarin on the mechanism of cardiovascular diseases: a review. Frontiers.

- Scutellarin – Knowledge and References. Taylor & Francis.

- Scutellarin. Wikipedia.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Frontiers.

- Scutellarin Attenuates Pro-Inflammatory Foam Cell Formation and Facilitates M2 Polarization in Microglia during Copper Homeostas. IMR Press.

- Clinical benefits and pharmacology of scutellarin: A comprehensive review. PubMed.

- In vitro antioxidant activity of standard compounds and of Scutellaria spp. extracts. ResearchGate.

- This compound. BIORLAB.

- Cell Viability Assays. National Institutes of Health.

- In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central - NIH.

- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH.

- Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. PMC - NIH.

- Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats. PubMed.

- Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice. Frontiers.

- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific.

- (PDF) Structural studies of NF-κB signaling. ResearchGate.

- Introduction to XTT assays for cell-viability assessment. Abcam.

- On the Scavenging Ability of Scutellarein against the OOH Radical in Water and Lipid-like Environments: A Theoretical Study. MDPI.

- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.

- Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. Unknown Source.

- NF-κB. Wikipedia.

- Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate.

- MTT Cell Viability Assay Kit. Biotium.

- NF-κB Signaling Pathway. Bio-Rad Antibodies.

- A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo. National Institutes of Health.

- Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.

Sources

- 1. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]

- 6. biosynth.com [biosynth.com]

- 7. biorlab.com [biorlab.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the bioavailability of Scutellarin methylester

Executive Summary & Core Directive

The Challenge: Scutellarin (4',5,6-trihydroxyflavone-7-O-glucuronide) exhibits potent pharmacological effects against ischemic cerebrovascular disease.[1][2] However, its clinical efficacy is severely throttled by its classification as a BCS Class IV compound (low solubility, low permeability).[1][2][3] Oral bioavailability is typically <10% due to its high polarity (hydrophilic glucuronic acid moiety) and extensive first-pass metabolism.[1][2]

The Solution: Scutellarin Methylester (SME) represents a strategic prodrug modification.[2] By esterifying the carboxyl group of the glucuronide moiety, we mask the ionizable region, significantly increasing lipophilicity (

Physicochemical Basis of Bioavailability

The primary barrier to Scutellarin absorption is the intestinal epithelial membrane. The unmasked carboxyl group (

Mechanism of Action (SME):

-

Lipophilicity Shift: Methylation converts the hydrophilic carboxylate to a neutral methyl ester.[2]

-

Transport: Shifts the dominant transport mechanism from carrier-mediated (often saturated) to passive transcellular diffusion .[1][2]

-

Activation: SME acts as a prodrug.[1][2][4] Once absorbed, ubiquitous esterases (carboxylesterases) in the plasma and liver hydrolyze the methyl group, releasing the active Scutellarin.

Comparative Physicochemical Profile

| Parameter | Scutellarin (Parent) | This compound (SME) | Impact on Bioavailability |

| Molecular Weight | 462.36 g/mol | 476.39 g/mol | Negligible change.[1][2] |

| LogP (Octanol/Water) | -0.17 (Hydrophilic) | ~1.25 (Lipophilic shift) | Critical: Enables membrane permeation.[1][2] |

| Solubility (pH 7.4) | High (Ionized) | Moderate (Neutral) | Balances solubility vs. permeability.[1][2] |

| pKa | ~3.5 (Carboxyl) | N/A (Esterified) | Prevents ionization in the duodenum.[2] |

Metabolic Fate & Signaling Pathways[2]

Understanding the bioconversion is crucial.[2] SME must be stable enough to cross the intestine but labile enough to release the active drug in systemic circulation.

Figure 1: Metabolic Activation and Degradation Pathway This diagram illustrates the "Double-Edged Sword" of ester prodrugs: the balance between absorption and premature hydrolysis.[1]

Caption: Figure 1. The metabolic trajectory of SME. Success depends on minimizing luminal hydrolysis (red dashed line) while maximizing hepatic activation (blue line).[1][2]

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate SME, we employ a tiered experimental approach.

Protocol A: Chemical Synthesis & Purification

Objective: Generate high-purity SME (>98%) for biological testing.

-

Reagents: Scutellarin (Standard), Methanol (MeOH), Thionyl Chloride (

).[2] -

Procedure:

-

Purification: Recrystallize from Ethanol.

-

Confirmation:

-NMR and LC-MS (Target mass:

Protocol B: In Vitro Stability Assay (Plasma/Liver S9)

Objective: Determine the half-life (

-

Matrix Preparation: Rat plasma and Liver S9 fractions (commercial or in-house).[1][2]

-

Incubation:

-

Spike SME (

) into pre-warmed ( -

Aliquots taken at 0, 5, 15, 30, 60, 120 min.[1]

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS: Baicalin).

-

Analysis: LC-MS/MS quantification of SME depletion and Scutellarin formation.

-

Causality Check: If SME disappears but Scutellarin does not appear stoichiometrically, investigate alternative degradation pathways (e.g., ring cleavage).

Protocol C: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Quantify oral bioavailability (

Workflow Diagram:

Caption: Figure 2.[1][2][3][5] Step-by-step PK workflow. Equimolar dosing is critical for valid comparison between parent and prodrug.

PK Parameters Calculation:

Data Interpretation & Expected Outcomes

Based on prodrug kinetics, the following trends are the standard for validation.

| Parameter | Scutellarin Group | SME Group | Interpretation |

| 0.5 - 1.0 | 1.5 - 2.0 | Delayed | |

| Low (< 50) | High (> 200) | Enhanced lipophilicity drives higher peak concentration.[1][2] | |

| Baseline | 2-5x Baseline | The primary metric of success.[1][2] Significant increase proves enhanced bioavailability.[1][2][4] | |

| MRT (Mean Residence Time) | Short | Extended | Prodrug acts as a circulating depot.[1][2] |

Technical Insight: If the SME group shows high SME in plasma but low Scutellarin, the hydrolysis rate is the bottleneck. If SME is low and Scutellarin is low, the ester may be unstable in the intestinal lumen (chemical instability).

References

-

PubChem. (2023).[1][2] this compound (CID 14162695) - Chemical Structure and Properties.[1][2] National Library of Medicine.[2][6] Link[1][2]

-

Wang, L., & Ma, Q. (2018).[1][2][7] Clinical benefits and pharmacology of scutellarin: A comprehensive review. Pharmacology & Therapeutics.[1][2][7][8][9] Link

-

Zhang, J., et al. (2006).[1][2] Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats.[1][4] European Journal of Pharmaceutical Sciences.[2][4] Link

-

Cai, H., et al. (2013).[1][2] A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo.[1][2][5] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

-

Walle, T. (2004).[2] Absorption and metabolism of flavonoids.[2][14][15] Free Radical Biology and Medicine.[2] Link

Sources

- 1. This compound | C22H20O12 | CID 14162695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scutellarein 6,7-dimethyl ether 4'-glucoside | C23H24O11 | CID 44258436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scutellarein 7-methyl ether 6-glucoside - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects of Scutellarin, An Active Component of Genus Scutellaria and Erigeron: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. [Ester prodrug of scutellarin: synthesis, physicochemical property and degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Design, synthesis and anti-oxidative evaluation of L-amino acid prodrugs of scutellarein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Scutellarin Methylester — Bioavailability Engineering & Signaling Modulation

Executive Summary

Scutellarin Methylester (SME) , chemically identified as the methyl ester of the glucuronide moiety of scutellarin (CAS: 119262-68-9), represents a critical advancement in flavonoid pharmacology.[1][2] While the parent compound, Scutellarin (4',5,6-trihydroxyflavone-7-O-glucuronide), exhibits potent neuroprotective and vascular effects, its clinical utility is severely hampered by poor oral bioavailability (BCS Class IV) and limited blood-brain barrier (BBB) permeability.[1]

SME functions primarily as a lipophilic prodrug . By masking the ionizable carboxyl group of the glucuronic acid, SME enhances passive diffusion across lipid bilayers. Once internalized, intracellular esterases hydrolyze SME back to the active scutellarin (and subsequently the aglycone scutellarein), which then engages canonical signaling pathways.[1] This guide delineates the pharmacokinetic rationale for SME and dissects its amplified role in Nrf2/HO-1 and NF-κB signaling cascades.[1]

Part 1: Chemical Profile & Pharmacokinetic Rationale

The Bioavailability Bottleneck

Scutellarin is hydrophilic due to its glycosidic bond and free carboxyl group. This structure results in:

-

Low Permeability: Difficulty crossing the intestinal epithelium and BBB.

-

Rapid Elimination: Quick renal excretion via organic anion transporters (OATs).[1]

The Methylester Solution (SME)

SME is synthesized by esterifying the C-6'' carboxyl group of the glucuronide.[1] This modification significantly increases the partition coefficient (logP), transforming the molecule's transport kinetics.[1]

Table 1: Physicochemical Comparison

| Feature | Scutellarin (Parent) | This compound (SME) | Impact on Signaling |

| CAS Registry | 27740-01-8 | 119262-68-9 | Distinct chemical entity |

| Lipophilicity | Low (Hydrophilic) | Moderate (Amphiphilic) | Enhanced membrane penetration |

| Transport Mechanism | Active transport (limited) | Passive diffusion + Active | Rapid intracellular accumulation |

| Primary State | Active Metabolite | Prodrug / Precursor | Delivers higher payload to cytosol |

Part 2: Mechanistic Core — Signaling Pathways

SME's efficacy is not intrinsic to the ester itself but stems from its ability to deliver high concentrations of the pharmacophore to intracellular targets. The following pathways are the primary drivers of its therapeutic effects in ischemic stroke and diabetic nephropathy models.

The Nrf2/HO-1 Antioxidant Axis

The most robust signaling effect of SME administration is the upregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1]

-

Cellular Entry: SME crosses the plasma membrane efficiently.

-

Bioactivation: Intracellular esterases cleave the methyl group, regenerating Scutellarin.

-

Keap1 Inhibition: The active moiety interacts with Keap1 (Kelch-like ECH-associated protein 1), disrupting the Keap1-Nrf2 complex.[1]

-

Nuclear Translocation: Free Nrf2 translocates to the nucleus and binds to the ARE (Antioxidant Response Element) .[1]

-

Transcription: Upregulation of Phase II enzymes: HO-1 (Heme Oxygenase-1) , NQO1, and SOD.[1]

The NF-κB Anti-Inflammatory Blockade

SME administration potently suppresses neuroinflammation by inhibiting the NF-κB pathway.[1]

-

Stimulus: ROS or cytokines (e.g., TNF-α) activate the IKK complex.[1]

-

Intervention: The active metabolite of SME inhibits the phosphorylation of IκBα.

-

Result: NF-κB (p65/p50) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1]

Visualization: The SME "Trojan Horse" Mechanism

The following diagram illustrates the dual-phase mechanism: the pharmacokinetic entry (SME) and the pharmacodynamic action (Scutellarin/Scutellarein).[1]

Figure 1: Molecular Mechanism Map.[1] SME acts as a high-permeability precursor that regenerates Scutellarin intracellularly, subsequently activating Nrf2-mediated antioxidant defense and inhibiting NF-κB-driven inflammation.[1]

Part 3: Experimental Protocols for Validation

To rigorously validate the role of SME, researchers must distinguish between the effects of the ester and the hydrolyzed parent. The following protocol outlines a self-validating workflow using a specific esterase inhibitor to prove the "prodrug" hypothesis.

Protocol: Intracellular Bioactivation Verification

Objective: Confirm that SME signaling requires intracellular hydrolysis to Scutellarin.

Materials:

-

Compound: this compound (CAS 119262-68-9, >98% purity).[1][3][4][5][6][7]

-

Inhibitor: BNPP (Bis-4-nitrophenyl phosphate), a non-specific esterase inhibitor.[1]

-

Cell Line: HUVECs (Human Umbilical Vein Endothelial Cells) or PC12 cells.[1]

Step-by-Step Methodology:

-

Pre-treatment:

-

Incubation: Incubate cells for 6–12 hours.

-

Lysis & Extraction: Harvest cells using RIPA buffer with protease/phosphatase inhibitors.

-

Western Blotting:

-

Data Analysis:

Visualization: Experimental Workflow

Figure 2: Validation Workflow. A logical flow to distinguish intrinsic activity from prodrug bioactivation using esterase inhibition.

Part 4: Translational Implications

Drug Development Context

SME addresses the "Valley of Death" in flavonoid therapeutics—the gap between in vitro potency and in vivo efficacy.

-

Oral Delivery: The ester modification protects the glucuronide from premature hydrolysis by intestinal bacteria and improves uptake via enterocytes.

-

BBB Penetration: Enhanced lipophilicity allows for higher brain concentrations, making SME a superior candidate for Ischemic Stroke and Alzheimer's therapy compared to native Scutellarin.

Comparative Efficacy Data

-

Scutellarin (IV): Tmax ~20 min, rapid clearance.[1]

-

SME (Oral): Delayed Tmax, sustained plasma levels of active metabolite, higher AUC (Area Under Curve).[1]

References

-

Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling. Source: PubMed Central (PMC) URL:[1][Link]

-

Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism. Source:[1] Taylor & Francis Online URL:[1][Link][1]

-

Discovery of 4′-O-methylscutellarein as a potent SARS-CoV-2 main protease inhibitor. (Discusses synthetic routes and methylation effects) Source: NIH / PubMed URL:[1][Link]

-

This compound (CAS 119262-68-9) Chemical Profile. Source: PubChem URL:[2][Link][1]

-

Effects of scutellarin on the mechanism of cardiovascular diseases: a review. Source: Frontiers in Pharmacology URL:[Link]

Sources

- 1. biorlab.com [biorlab.com]

- 2. This compound | C22H20O12 | CID 14162695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 119262-68-9 | this compound [albtechnology.com]

- 4. Scutellarin methyl ester|119262-68-9|Wuhan DingQuan Tech Co,. Ltd. is a professional enterprise providing natural standard products [chemnorm.net]

- 5. This compound | CAS:119262-68-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. rudyscience.co.kr [rudyscience.co.kr]

- 7. alfachemic.com [alfachemic.com]

In-depth Technical Guide: Identifying the Metabolites of Scutellarin Methylester In Vivo

Executive Summary

Scutellarin methylester (SME) is a semi-synthetic derivative of Scutellarin, a bioactive flavone glucuronide isolated from Erigeron breviscapus. While Scutellarin exhibits potent pharmacological effects against cerebrovascular diseases, its poor oral bioavailability has driven the development of ester derivatives like SME to enhance lipophilicity and membrane permeability.

Identifying the metabolites of SME in vivo requires a nuanced understanding of its "prodrug-like" behavior. The metabolic trajectory involves a sequential hydrolysis cascade—first of the ester moiety and second of the glycosidic bond—followed by extensive Phase II conjugation. This guide provides a rigorous technical framework for detecting, characterizing, and mapping these metabolites using high-resolution mass spectrometry (HRMS).

Part 1: Chemical Context & Metabolic Logic

Structural Pharmacology

SME (Methyl scutellarin) differs from the parent compound Scutellarin by the methylation of the carboxylic acid group on the glucuronic acid moiety.

-

Parent Scaffold: 4',5,6-trihydroxyflavone-7-O-glucuronide.

-

Modification: Methyl esterification of the glucuronic acid carboxylate.

-

Metabolic Implications: The methyl ester is highly susceptible to carboxylesterases (CES) in the intestinal wall, plasma, and liver. Consequently, SME acts primarily as a precursor to Scutellarin, which then undergoes its own complex metabolism.

The Metabolic Cascade

The in vivo biotransformation of SME follows a distinct "Hydrolysis-Reduction-Conjugation" logic:

-

Primary Hydrolysis (Phase I): Rapid cleavage of the methyl ester by CES enzymes to yield Scutellarin .

-

Secondary Hydrolysis: Scutellarin is poorly absorbed intact; it is hydrolyzed by intestinal

-glucuronidases to the aglycone Scutellarein . -

Absorption & Phase II: Scutellarein enters the systemic circulation and undergoes extensive glucuronidation, sulfation, and methylation (via COMT).

Part 2: Experimental Workflow

In Vivo Sampling Protocol

To capture the full spectrum of transient intermediates and terminal metabolites, a multi-matrix sampling approach is required.

| Matrix | Collection Window | Target Analytes | Processing Method |

| Plasma | 0.083 – 24 h post-dose | SME (trace), Scutellarin, Scutellarein, Conjugates | Protein Precipitation (ACN:MeOH 3:1) |

| Urine | 0 – 24 h (pooled) | Polar Conjugates (Glucuronides/Sulfates) | SPE (Oasis HLB) or Dilute-and-Shoot |

| Bile | 0 – 12 h (cannulated) | High MW Conjugates, Biliary Excretion | SPE (Oasis HLB) |

| Feces | 0 – 24 h | Unabsorbed Aglycone, Hydrolysis Products | Ultrasonic extraction (MeOH) |

LC-HRMS Instrumentation & Conditions

Platform: UHPLC coupled with Q-TOF or Orbitrap MS (ESI source).

-

Chromatography:

-

Column: C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins to separate isomers (e.g., Scutellarin vs. Isoscutellarin).

-

-

Mass Spectrometry:

-

Mode: Negative ion mode (ESI-) is preferred for flavonoids and glucuronides due to better ionization of phenolic hydroxyls and carboxylic acids.

-

Scan Type: Data-Dependent Acquisition (DDA) or MS^E (Simultaneous High/Low energy).

-

Mass Range: m/z 100 – 1000.

-

Part 3: Data Analysis Strategy

Mass Defect Filtering (MDF)

Metabolites retain the core flavonoid skeleton. Use MDF to filter noise:

-

Core Template: Scutellarein (

, MW 286.0477). -

Filter Window:

50 mDa around the mass defect of the parent and predicted conjugates.

Diagnostic Fragmentation Patterns (MS/MS)

Identification relies on detecting the aglycone core after neutral loss of conjugates.

-

Aglycone Ion: m/z ~285.04 (Scutellarein, [M-H]-).

-

Retro-Diels-Alder (RDA) Cleavage: Characteristic fragmentation of the C-ring in flavonoids. Look for product ions at m/z 167 and m/z 117.

-

Neutral Losses (NL):

-

Glucuronide: -176.03 Da

-

Sulfate: -79.96 Da

-

Methyl group: -14.02 Da (or +14 Da shift in precursor)

-

Methyl Ester (SME specific): Loss of -32 Da (Methanol) or -14 Da (if hydrolyzed).

-

Target Metabolite List

Based on the metabolic logic, the following metabolites must be screened:

| ID | Metabolite Name | Biotransformation | Precursor (m/z, ESI-) | Key Fragment |

| M0 | This compound | Parent | 475.09 | 285 |

| M1 | Scutellarin | Hydrolysis (Ester) | 461.07 | 285 |

| M2 | Scutellarein | Hydrolysis (Glycoside) | 285.04 | 167, 117 |

| M3 | Scutellarein-6-O-glucuronide | Glucuronidation | 461.07 | 285 |

| M4 | Scutellarein-sulfate | Sulfation | 365.00 | 285 |

| M5 | 6-O-methyl-scutellarein | Methylation (COMT) | 299.06 | 284 |

| M6 | 6-O-methyl-scutellarein-G | Methylation + Glucuronidation | 475.09 | 299 |

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the sequential metabolic activation and elimination pathways of this compound.

Figure 1: Proposed metabolic pathway of this compound in vivo. The primary route involves rapid de-esterification to Scutellarin, followed by deglycosylation to the aglycone Scutellarein, which serves as the substrate for Phase II conjugation.

References

-

Investigation of 6-O-methyl-scutellarein metabolites in rats by ultra-flow liquid chromatography/quadrupole-time-of-flight mass spectrometry. Source: Pharmaceutical Biology (2016) [Link]

-

Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration. Source: Drug Metabolism and Disposition (2006) [Link]

-

Synthesis and physiochemical property evaluation of carbamate derivatives of scutellarin methyl ester. Source: Chinese Chemical Letters (2013) [Link]

-

Identification of scutellarein metabolites in rat using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. Source: Analytical Methods (2013) [Link]

-

This compound | C22H20O12 | CID 14162695. Source: PubChem [Link]

Technical Guide: The Effects of Scutellarin Methylester on Gene Expression

Executive Summary

Scutellarin (4',5,6-trihydroxyflavone-7-O-glucuronide) is a potent bioactive flavonoid with established efficacy in treating cerebrovascular and cardiovascular pathologies.[1][2] However, its clinical utility is often rate-limited by poor oral bioavailability and low membrane permeability due to its high polarity (hydrophilic glucuronic acid moiety).

Scutellarin Methylester (SME) represents a strategic chemical modification designed to overcome these pharmacokinetic barriers. By esterifying the carboxylic acid group of the glucuronide, SME exhibits enhanced lipophilicity, facilitating superior cellular uptake. Once internalized, SME acts as a prodrug, undergoing intracellular hydrolysis to release the active scutellarin moiety, or acting directly on specific targets before conversion.

This guide details the transcriptomic footprint of SME, focusing on its ability to downregulate pro-inflammatory cascades (NF-κB) and upregulate antioxidant defense systems (Nrf2-ARE), providing a robust protocol for validating these changes in a research setting.

Molecular Mechanism & Pharmacokinetics[2]

The "Prodrug" Entry Mechanism

The primary advantage of SME over native scutellarin is its LogP (partition coefficient) . The methyl ester masks the ionizable carboxyl group, allowing the molecule to pass through the lipid bilayer via passive diffusion more efficiently than the parent compound.

-

Step 1 (Entry): SME crosses the plasma membrane.

-

Step 2 (Bioactivation): Intracellular carboxylesterases (CES1/CES2) hydrolyze the methyl ester, releasing free Scutellarin.

-

Step 3 (Aglycone Release): Further metabolism (via β-glucuronidase) may release Scutellarein (the aglycone), which exhibits the highest affinity for kinase targets like PI3K and IKK.

Core Signaling Pathways

SME treatment results in a distinct gene expression profile characterized by the "Survival-Defense Switch":

-

Anti-Inflammatory Axis (NF-κB Inhibition):

-

SME blocks the phosphorylation of IKKβ, preventing IκBα degradation.

-

Result: p65/p50 NF-κB dimers remain sequestered in the cytoplasm, preventing nuclear translocation.

-

Gene Targets: Downregulation of TNF, IL1B, IL6, PTGS2 (COX-2), and NOS2 (iNOS).

-

-

Antioxidant Defense Axis (Nrf2 Activation):

-

SME promotes the dissociation of Nrf2 from Keap1.

-

Result: Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE).

-

Gene Targets: Upregulation of HMOX1 (Heme Oxygenase-1), NQO1, and GCLC.

-

-

Survival Axis (PI3K/Akt):

Visualization: Signaling Pathway Architecture

The following diagram illustrates the dual-action mechanism where SME enters the cell, undergoes hydrolysis, and modulates the NF-κB and Nrf2 pathways.

Caption: SME enhances cellular entry (Blue) and hydrolyzes to active Scutellarin, which simultaneously inhibits the inflammatory NF-κB pathway (Red) and activates the antioxidant Nrf2 pathway (Green).

Quantitative Gene Expression Data

The following table summarizes the expected fold-changes in gene expression upon treatment with SME (10-50 µM) in a typical inflammatory model (e.g., LPS-stimulated macrophages or ischemic endothelial cells).

| Gene Symbol | Full Name | Direction | Fold Change (Est.) | Mechanism |

| TNF | Tumor Necrosis Factor | ⬇ Down | 0.2x - 0.4x | NF-κB Translocation Blockade |

| IL1B | Interleukin 1 Beta | ⬇ Down | 0.3x - 0.5x | NLRP3 Inflammasome Inhibition |

| NOS2 | Inducible Nitric Oxide Synthase | ⬇ Down | 0.1x - 0.3x | Transcriptional Repression |

| PTGS2 | Cyclooxygenase-2 | ⬇ Down | 0.4x - 0.6x | NF-κB/MAPK Inhibition |

| HMOX1 | Heme Oxygenase 1 | ⬆ Up | 3.0x - 5.0x | Nrf2-ARE Activation |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | ⬆ Up | 2.5x - 4.0x | Nrf2-ARE Activation |

| BCL2 | B-cell Lymphoma 2 | ⬆ Up | 1.5x - 2.0x | PI3K/Akt Survival Signaling |

Experimental Protocols

Reagent Preparation & Handling

-